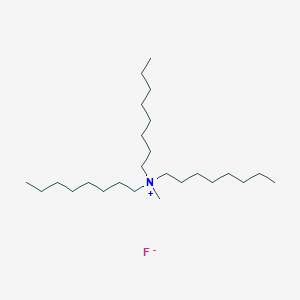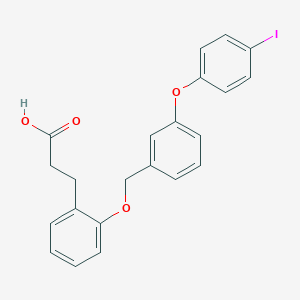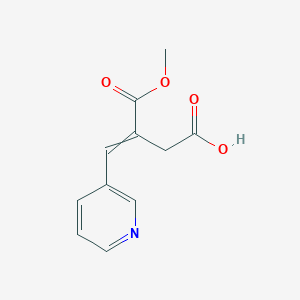
Trioctylmethylammonium Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioctylmethylammonium Fluoride is a quaternary ammonium salt that has gained attention in various fields of research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trioctylmethylammonium Fluoride can be synthesized through a series of chemical reactions involving the quaternization of trioctylamine with methyl iodide, followed by anion exchange with a fluoride source. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the quaternization and anion exchange processes are optimized for efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trioctylmethylammonium Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a nucleophile.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents such as dichloromethane. The reactions are typically carried out at room temperature.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, often under controlled temperature and pressure.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product.
Aplicaciones Científicas De Investigación
Trioctylmethylammonium Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Research has explored its potential in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: While not widely used in medicine, its role in drug synthesis and delivery systems is being investigated.
Industry: It is employed in environmental remediation processes, such as the removal of heavy metals from wastewater.
Mecanismo De Acción
The mechanism by which Trioctylmethylammonium Fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. The fluoride ion can also participate in nucleophilic attacks, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Tetramethylammonium Fluoride: Known for its use in nucleophilic fluorination reactions.
Tetraethylammonium Fluoride: Similar in structure but with different alkyl groups, affecting its reactivity and applications.
Uniqueness: Trioctylmethylammonium Fluoride is unique due to its long alkyl chains, which provide distinct solubility and phase-transfer properties. This makes it particularly effective in catalysis and environmental applications compared to its shorter-chain counterparts.
Propiedades
Fórmula molecular |
C25H54FN |
|---|---|
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
methyl(trioctyl)azanium;fluoride |
InChI |
InChI=1S/C25H54N.FH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NVVLMKLCGJCBMM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)
![(3aS,5aR,5bR,11aR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14787413.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)


![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)


![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)



